molecular formula C7H5N3O3 B598644 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione CAS No. 1201681-60-8

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione

Cat. No.: B598644
CAS No.: 1201681-60-8
M. Wt: 179.135
InChI Key: IURVBYAUAJPZAY-UHFFFAOYSA-N
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Description

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione is a quinoxalinedione derivative identified in patent literature as a potent activator of AMP-activated protein kinase (AMPK) . AMPK is a crucial regulator of cellular energy homeostasis, often described as a metabolic master switch. Its activation occurs during states of cellular energy depletion, leading to the phosphorylation of key target enzymes that control both ATP-consuming and ATP-generating pathways . The primary research value of this compound lies in its ability to induce these downstream metabolic effects. By activating AMPK, it inhibits ATP-consuming processes such as fatty acid and cholesterol synthesis through the phosphorylation of acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, respectively . Concurrently, it promotes ATP-generating pathways, including fatty acid oxidation . This mechanism makes this compound a valuable pharmacological tool for investigating diseases characterized by metabolic dysregulation. Research and patent filings highlight its potential application in studying type 2 diabetes, metabolic syndrome, and obesity, partly due to its proposed role in modulating liver glucose production and improving whole-body energy balance . Furthermore, because sustained proliferative signaling and deregulated cellular energetics are hallmarks of cancer, the compound's ability to redirect metabolic flows has also sparked interest in its use for oncological research . It is also noted to have potential applications in the study of inflammatory and cardiovascular diseases . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-3-1-2-8-5-4(3)9-6(12)7(13)10-5/h1-2H,(H,9,12)(H2,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURVBYAUAJPZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Skeleton Assembly

The pyrido[2,3-b]pyrazine trione scaffold is often constructed via cyclocondensation reactions between bifunctional amines and carbonyl-containing precursors. A seminal approach involves the reaction of 2,3-diaminopyridine derivatives with tricarbonyl equivalents under acidic or basic conditions. For instance, the patent CA2728018C discloses a method where 2,3-diamino-5-hydroxypyridine reacts with oxalyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by intramolecular cyclization to yield the trione system. This one-pot procedure achieves a 68% isolated yield, with the reaction mechanism proceeding through sequential nucleophilic acyl substitutions and dehydration .

Alternative precursors include β-keto esters, which facilitate annulation via enolate intermediates. A study by Yang et al. demonstrated that ethyl 3-aminopyridine-2-carboxylate undergoes cyclization with diethyl oxalate in the presence of sodium ethoxide, forming the pyrazine ring through a Claisen-like condensation . The reaction is typically conducted at 80°C for 12 hours, yielding 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione in 72% purity after recrystallization from ethanol .

Key Optimization Parameters

  • Temperature : Reactions below 100°C prevent decarboxylation side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

  • Catalyst : Alkali metal bases (e.g., NaH, KOtBu) accelerate enolate formation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a critical tool for reducing reaction times and improving yields in heterocyclic synthesis. Liupan Yang et al. developed a protocol utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in aqueous medium under microwave conditions . A mixture of 2-aminonicotinamide and ethyl glyoxylate was irradiated at 150°C for 20 minutes, achieving an 85% yield of the target compound. This method leverages microwave-specific thermal effects to accelerate the rate-limiting cyclodehydration step .

Comparative studies reveal that microwave-assisted routes reduce reaction times by 70–80% compared to conventional heating. For example, a side-by-side analysis showed that a 12-hour reflux in ethanol produced a 65% yield, whereas a 15-minute microwave run achieved 82% under identical stoichiometry .

Catalytic Multi-Component Reactions (MCRs)

Multi-component reactions enable the convergent assembly of the pyrido-pyrazine trione core from simpler building blocks. Jahanshahi et al. reported a one-pot synthesis using [γ-Fe2O3@HAp-SO3H] as a magnetically recoverable nanocatalyst . The reaction combines 2-aminopyridine-3-carboxamide, dimethyl oxalate, and benzaldehyde in ethanol at 70°C, yielding the trione derivative in 91% yield after 3 hours. The nanocatalyst facilitates imine formation, followed by tandem cyclization and oxidation steps .

Advantages of MCRs

  • Atom economy : Minimizes waste generation.

  • Functional group tolerance : Accommodates electron-withdrawing and donating substituents.

  • Scalability : Demonstrated at gram-scale (up to 50 g) without yield erosion .

Oxidation of Dihydro Precursors

Post-cyclization oxidation represents a viable route to introduce the trione functionality. A two-step procedure involves initial synthesis of 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,8-dione, followed by selective oxidation at C3. Manganese dioxide (MnO2) in acetic acid at 60°C effectively oxidizes the secondary alcohol to a ketone, completing the trione system . This method requires rigorous exclusion of moisture to prevent over-oxidation to carboxylic acid derivatives .

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Catalyst Key Advantage
Cyclocondensation68–726–12 hNaHHigh atom economy
Microwave-assisted82–8515–30 minDBURapid synthesis
Multi-component reaction88–913–5 hγ-Fe2O3@HAp-SO3HScalability
Oxidation65–708 h (2 steps)MnO2Functional group compatibility

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference ID
This compound Three ketone groups (positions 2, 3, 8) C₇H₃N₃O₃ Potential OLED materials, enzyme inhibition
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Methyl at position 6 C₈H₇N₃O₂ Enhanced solubility, fluorescence properties
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Methyl at position 8 C₈H₇N₃O₂ Altered electronic properties for OLED tuning
3-Chloropyrido[2,3-b]pyrazine Chlorine at position 3 C₇H₄ClN₃ Enhanced reactivity in substitution reactions, kinase inhibition
3-(Chloromethyl)pyrido[2,3-b]pyrazine Chloromethyl at position 3 C₈H₅ClN₃ DNA intercalation, anticancer activity
Pyrido[3,4-b]pyrazin-5(6H)-one Ring fusion at [3,4-b] C₇H₅N₃O Distinct kinase inhibition profile

Structural and Reactivity Differences

  • Substituent Position : Methyl groups at positions 6 or 8 (e.g., 6-methyl vs. 8-methyl derivatives) alter electronic properties. For example, the 8-methyl derivative exhibits stronger fluorescence due to steric effects on conjugation .
  • Halogenation : Chlorine at position 3 (3-chloropyrido[2,3-b]pyrazine) increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization. In contrast, the chloromethyl group in 3-(chloromethyl)pyrido[2,3-b]pyrazine facilitates covalent interactions with biological targets like DNA .
  • Ring Fusion : Pyrido[3,4-b]pyrazin-5(6H)-one, with a shifted ring fusion, shows reduced electron-withdrawing effects compared to pyrido[2,3-b]pyrazine derivatives, leading to divergent biological activity .

Key Research Findings

Optoelectronic Applications : Pyrido[2,3-b]pyrazine derivatives with electron-donating groups (e.g., methyl) exhibit reduced singlet-triplet energy gaps (ΔEST ≈ 0.01–0.23 eV), making them efficient thermally activated delayed fluorescence (TADF) materials for OLEDs .

Antiproliferative Activity: 3-(Chloromethyl)pyrido[2,3-b]pyrazine demonstrated IC₅₀ values of <1 µM in melanoma (A2058) cells, outperforming non-halogenated analogs .

Biological Activity

4,5-Dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound belongs to the pyrido[2,3-b]pyrazine family, characterized by a fused bicyclic structure. The synthesis of various derivatives has been explored to enhance biological activity and selectivity. For instance, multicomponent synthesis methods have been employed to obtain pyrido[2,3-b]pyrazine derivatives with improved yields and biological profiles .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the activity of RAF kinases (e.g., BRAF), which are often overactive in various cancers such as colorectal cancer and melanoma .

Table 1: Inhibition of RAF Kinase Activity by Pyrido[2,3-b]pyrazine Derivatives

CompoundIC50 (µM)Target Kinase
This compound0.25BRAF
Other derivatives (e.g., 8-substituted)0.30 - 0.50Various RTKs

Nitric Oxide Synthase Inhibition

In addition to its anticancer effects, this compound has been evaluated for its ability to inhibit nitric oxide synthase (NOS) enzymes. In particular, it shows selectivity towards neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), which are crucial in neurodegenerative diseases and inflammatory responses .

Table 2: NOS Inhibition by Pyrido[2,3-b]pyrazine Derivatives

CompoundnNOS IC50 (µM)iNOS IC50 (µM)
This compound15.035.0
Compound A10.040.0

The mechanisms through which this compound exerts its biological effects involve the modulation of key signaling pathways. By inhibiting RAF kinase activity, the compound disrupts downstream signaling cascades involved in cell proliferation and survival . Furthermore, inhibition of NOS enzymes reduces the production of nitric oxide (NO), which is implicated in various pathological processes.

Case Studies

Recent studies have highlighted the potential of this compound in preclinical models:

  • Colorectal Cancer Model : In a xenograft model of colorectal cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls .
  • Neuroinflammation Study : In models of neuroinflammation induced by lipopolysaccharides (LPS), treatment with the compound decreased levels of pro-inflammatory cytokines and reduced neuronal damage .

Q & A

Q. Basic Research Focus

  • Chromatography : Use gradient elution (hexane/EtOAc 7:1 to 3:1) on silica gel for polar intermediates ().
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility profiles.
  • Advanced Techniques :
    • Employ preparative HPLC with C18 columns for high-purity isolation.
    • Use mass-directed fractionation to target specific masses ().

What spectroscopic and computational methods are critical for structural validation?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazine ring ().
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₈H₁₀N₄O₃ requires <2 ppm error) ().
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate tautomeric forms ().

How can structure-activity relationships (SAR) be explored for bioactivity optimization?

Q. Advanced Research Focus

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 3-position to enhance binding affinity ().
  • Biological Assays :
    • Test analogs as CRF-1 receptor antagonists using in vitro cAMP assays ().
    • Evaluate antiviral activity via retroviral reverse transcriptase inhibition ().
  • Data Integration : Use QSAR models to link substituent properties (logP, polar surface area) to activity ().

How can computational tools (e.g., COMSOL, DFT) accelerate reaction design and mechanistic studies?

Q. Advanced Research Focus

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to identify transition states and intermediates ().
  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up syntheses ().
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) ().

How can contradictory data (e.g., variable yields, spectral anomalies) be resolved?

Q. Advanced Research Focus

  • Control Experiments :
    • Replicate reactions under inert (N₂/Ar) conditions to rule out oxidation ().
    • Test alternative workup protocols (e.g., aqueous vs. organic phase extraction).
  • Advanced Characterization :
    • Use X-ray crystallography to confirm regiochemistry of cyclization products.
    • Employ dynamic NMR to detect conformational flexibility ().

What strategies are effective for studying its biological targets (e.g., enzyme inhibition)?

Q. Advanced Research Focus

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding modes with viral proteases or receptors ().
  • In Vitro/In Vivo Models :
    • Screen against HIV-1 RT in cell-based assays ().
    • Conduct pharmacokinetic studies (e.g., plasma stability, metabolite profiling) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.